
Methyl 3-methylpyrazine-2-carboxylate
Overview
Description
Methyl 3-methylpyrazine-2-carboxylate is an organic compound with the molecular formula C7H8N2O2. It is a derivative of pyrazine, a heterocyclic aromatic organic compound. This compound is known for its pale-yellow to yellow-brown solid form and is used in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-methylpyrazine-2-carboxylate can be synthesized through several methods. One common method involves the reaction of 3-methylpyrazine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-methylpyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 3-methylpyrazine-2-carboxylic acid.
Reduction: 3-methylpyrazine-2-methanol.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-methylpyrazine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of flavoring agents and fragrances.
Mechanism of Action
The mechanism of action of methyl 3-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate certain biochemical pathways involved in cell signaling and metabolism .
Comparison with Similar Compounds
Methyl 3-methylpyrazine-2-carboxylate can be compared with other pyrazine derivatives such as:
- Methyl 5-formylpyrazine-2-carboxylate
- Methyl 3-amino-6-methylpyrazine-2-carboxylate
- Methyl 5-aminopyrazine-2-carboxylate hydrochloride
Uniqueness: this compound is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its methyl group at the 3-position and ester group at the 2-position make it a valuable intermediate in organic synthesis and pharmaceutical research .
Biological Activity
Methyl 3-methylpyrazine-2-carboxylate (MMPC) is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a pyrazine ring with a methyl group at the 3-position and an ester group at the 2-position. This specific substitution pattern contributes to its unique chemical and biological properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Antimicrobial Properties
Research indicates that MMPC exhibits significant antimicrobial activity. A study highlighted its efficacy against various bacterial strains, suggesting that it may serve as a potential candidate for developing new antimicrobial agents. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Anticancer Potential
MMPC has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms that involve apoptosis induction and modulation of cell signaling pathways. The compound's interaction with specific molecular targets within cancer cells is an area of ongoing research .
The biological activity of MMPC is believed to stem from its interactions with enzymes and receptors involved in critical biochemical pathways. Although the exact molecular targets remain under investigation, it is hypothesized that MMPC modulates pathways related to cell metabolism and signaling, which could explain its observed effects on microbial and cancerous cells .
Case Studies
- Antimicrobial Efficacy : In vitro studies have shown that MMPC effectively inhibits the growth of several pathogenic bacteria, including strains resistant to conventional antibiotics. This suggests its potential role in addressing antibiotic resistance issues .
- Anticancer Activity : A recent study explored the effects of MMPC on human cancer cell lines, demonstrating a dose-dependent reduction in cell viability. The study provided evidence for apoptosis induction via caspase activation, highlighting its potential therapeutic applications in oncology .
Comparative Analysis
To better understand MMPC's biological activity, it can be compared with other pyrazine derivatives:
Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |
---|---|---|---|
This compound | Yes | Yes | Specific methyl and ester substitutions |
Methyl 5-formylpyrazine-2-carboxylate | Moderate | Limited | Aldehyde functional group |
Methyl 3-amino-6-methylpyrazine-2-carboxylate | Yes | Yes | Amino group enhances solubility |
This table illustrates how MMPC stands out due to its dual activity against microbes and cancer cells, which may not be present in other derivatives.
Future Directions
Ongoing research is essential to fully elucidate the biological mechanisms underlying the activities of MMPC. Further studies involving in vivo models and clinical trials will be crucial for assessing its safety and efficacy as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 3-methylpyrazine-2-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves functionalization of pyrazine precursors. A validated route includes:
Substitution Reactions : React methyl 3-chloropyrazine-2-carboxylate with methylating agents (e.g., methyl Grignard reagents) under anhydrous conditions. Evidence from analogous compounds shows that potassium carbonate in DMF at 110°C facilitates efficient substitution .
Esterification : If starting from pyrazine carboxylic acids, esterification with methanol and a catalytic acid (e.g., H₂SO₄) is employed .
Optimization Tips :
- Use inert atmospheres (N₂/Ar) to prevent oxidation.
- Monitor reaction progress via TLC or HPLC (≥95% purity criteria) .
Q. How can this compound be characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy :
- Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELX for refinement. Mercury CSD 2.0 visualizes packing patterns and hydrogen-bonding networks .
Advanced Research Questions
Q. What strategies are effective for introducing diverse substituents at the 3- and 6-positions of the pyrazine ring?
Methodological Answer:
- Halogenation : Bromine or iodine can be introduced via electrophilic substitution (e.g., NBS in CCl₄). For example, methyl 3-amino-6-bromopyrazine-2-carboxylate is synthesized using HBr/AcOH .
- Amination : Pd-catalyzed coupling or nucleophilic displacement with NH₃/amines. Ensure steric effects are minimized by using polar aprotic solvents (DMF/DMSO) .
Data Table: Substituent Effects on Reactivity
Substituent Position | Reagent Used | Yield (%) | Reference |
---|---|---|---|
6-Bromo | HBr/AcOH | 78 | |
3-Amino | NH₃/EtOH | 65 | |
6-Iodo | I₂/HIO₃ | 72 |
Q. How can researchers resolve contradictions in biological activity data between this compound and its analogs?
Methodological Answer:
- Comparative SAR Studies : Test derivatives with systematic substituent variations (e.g., methyl vs. trifluoromethylthio groups). For example, methyl 3-(trifluoromethylthio)pyrazine-2-carboxylate shows enhanced bioactivity due to electronegative groups .
- Computational Modeling : Use DFT calculations (Gaussian) to analyze electronic effects (HOMO-LUMO gaps) or molecular docking (AutoDock) to predict binding affinities .
Q. What role do crystallographic software suites play in understanding the conformational stability of this compound?
Methodological Answer:
- Refinement : SHELXL refines crystal structures against high-resolution data, addressing disorder or thermal motion .
- Puckering Analysis : Apply Cremer-Pople parameters to quantify ring non-planarity. For example, pyrazine rings often exhibit slight puckering (Δθ < 5°) .
- Void Analysis : Mercury CSD identifies solvent-accessible voids, critical for polymorphism studies .
Q. How can researchers validate synthetic intermediates when scaling up this compound production?
Methodological Answer:
- In-line Analytics : Use FTIR or Raman spectroscopy to monitor reaction progress in real time.
- Purity Control : HPLC with C18 columns (MeCN/H₂O mobile phase) ensures intermediates meet ≥98% purity thresholds .
- Scale-up Challenges : Address exothermic reactions via controlled addition (e.g., syringe pumps) and optimize workup steps to minimize byproducts .
Properties
IUPAC Name |
methyl 3-methylpyrazine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-6(7(10)11-2)9-4-3-8-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDOINDPGADJPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80522538 | |
Record name | Methyl 3-methylpyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80522538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41110-29-6 | |
Record name | Methyl 3-methylpyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80522538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.